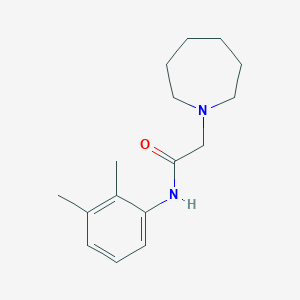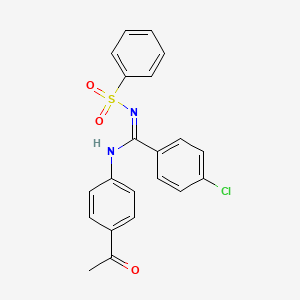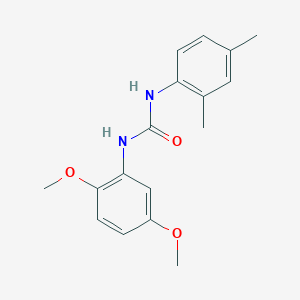
2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide, also known as AZD2327, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of drugs called anxiolytics, which are used to treat anxiety disorders.
科学的研究の応用
2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide has been studied extensively for its anxiolytic properties. It has been shown to reduce anxiety-like behavior in animal models, indicating its potential use in treating anxiety disorders in humans. Additionally, this compound has also been investigated for its antidepressant effects, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.
作用機序
The exact mechanism of action of 2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of the GABA-A receptor, which is responsible for regulating anxiety and stress responses in the brain. This compound is thought to enhance the activity of this receptor, leading to a reduction in anxiety-like behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. Additionally, it has been shown to decrease the levels of corticosterone, a stress hormone, in animal models. These effects suggest that this compound may have potential therapeutic applications for anxiety and stress-related disorders.
実験室実験の利点と制限
One of the advantages of using 2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide in lab experiments is that it has been shown to be well-tolerated in animal models, with no significant adverse effects reported. Additionally, it has a relatively long half-life, allowing for longer-lasting effects. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and absorption.
将来の方向性
There are several future directions for research on 2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential use in combination with other anxiolytic or antidepressant drugs to enhance their effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications for other disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Finally, studies are needed to determine the optimal dosage and administration of this compound in humans.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its anxiolytic and antidepressant properties. Its mechanism of action involves modulating the activity of the GABA-A receptor, leading to a reduction in anxiety-like behavior. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it an area of interest for future research.
合成法
The synthesis of 2-(1-azepanyl)-N-(2,3-dimethylphenyl)acetamide involves the reaction between 2-aminocaproic acid and 2,3-dimethylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified by column chromatography to obtain the final product.
特性
IUPAC Name |
2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-8-7-9-15(14(13)2)17-16(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWMRNLCBAGCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5362847.png)

![2-{[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5362856.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5362864.png)

![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine](/img/structure/B5362870.png)
![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5362876.png)
![methyl 2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5362883.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362888.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5362894.png)
![ethyl (5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5362916.png)
![4-benzyl-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362925.png)
![2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5362931.png)